mTOR Binding Affinity: CHF2 vs. CF3
In a head-to-head comparison within the same pyrimidine-based PI3K/mTOR inhibitor scaffold, replacing the trifluoromethyl group (CF3) with a difluoromethyl group (CHF2) at the 4-position of the pyrimidine ring improved mTOR kinase binding affinity by 9-fold. The target compound scaffold (PQR514) incorporates the same 4-difluoromethylpyrimidine pharmacophore present in methyl 4-(difluoromethyl)pyrimidine-5-carboxylate [1].
| Evidence Dimension | mTOR kinase inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.9 nM (compound bearing CHF2-pyrimidine motif) |
| Comparator Or Baseline | Ki = 62 nM (compound bearing CF3-pyridine motif, PQR309/bimiralisib) |
| Quantified Difference | 9-fold improvement (62 nM → 6.9 nM) |
| Conditions | In vitro kinase inhibition assay; mTOR enzyme |
Why This Matters
This 9-fold potency gain demonstrates that the CHF2-pyrimidine substructure confers measurable binding advantages over CF3 analogs, making this building block essential for programs optimizing mTOR-targeted therapeutics.
- [1] Borsari, C.; Rageot, D.; Beaufils, F.; Bohnacker, T.; Keles, E.; Buslov, I.; Melone, A.; Sele, A. M.; Hebeisen, P.; Fabbro, D.; Hillmann, P.; Wymann, M. P. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Med. Chem. Lett. 2019, 10, 1473–1479. View Source
